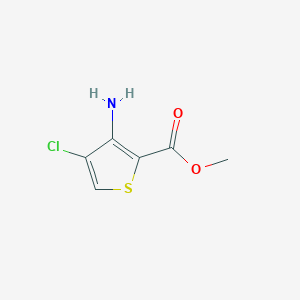

Methyl 3-amino-4-chlorothiophene-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-chlorothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZKUKBGCABYDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632356-41-3 | |

| Record name | methyl 3-amino-4-chlorothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Novel 3-Aminothiophene Building Blocks in Medicinal Chemistry

Abstract

The 3-aminothiophene motif is a privileged scaffold in modern medicinal chemistry, serving as a versatile and strategically important building block for the synthesis of a new generation of therapeutic agents. Its unique electronic properties, ability to engage in key hydrogen bonding interactions, and role as a bioisosteric replacement for aniline have established it as a cornerstone in drug discovery campaigns, particularly in oncology and inflammation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, functionalization, and strategic application of 3-aminothiophene cores. We will delve into the causality behind synthetic choices, provide robust experimental protocols, and illustrate the scaffold's power through its application in the design of targeted therapies such as kinase inhibitors.

The Strategic Value of the 3-Aminothiophene Core

The utility of a chemical scaffold in drug discovery is dictated by its structural and electronic features, which influence its physicochemical properties and its ability to interact with biological targets. The 3-aminothiophene ring system has emerged as a high-value building block for several key reasons.

-

Bioisosteric Replacement for Aniline: Anilines are common in drug candidates but are often associated with metabolic liabilities, including the formation of reactive metabolites that can lead to idiosyncratic adverse drug reactions.[1][2] The 3-aminothiophene moiety serves as an excellent bioisostere for aniline.[3][4] It mimics the hydrogen bond donor capability of the amino group and the aromatic nature of the phenyl ring while introducing a different metabolic profile, potentially mitigating toxicity and improving pharmacokinetic properties.[2] This strategic replacement is a powerful tool for medicinal chemists to optimize lead compounds.[1]

-

Privileged Scaffold for Kinase Inhibition: A significant portion of modern cancer therapy focuses on the inhibition of protein kinases. The 3-aminothiophene core is frequently found in potent kinase inhibitors.[5] The nitrogen atom of the amino group and the adjacent sulfur atom can act as crucial hydrogen bond donors and acceptors, respectively, allowing them to bind to the "hinge" region of the ATP-binding pocket of many kinases. This bidentate interaction provides a strong anchor for the inhibitor, leading to high potency and selectivity.[6][7]

-

Tunable Chemical Reactivity: The 3-aminothiophene core possesses multiple sites for chemical modification, allowing for the creation of large, diverse compound libraries for screening. The amino group can be readily acylated, alkylated, or used in coupling reactions, while the thiophene ring itself can undergo electrophilic substitution, enabling extensive structure-activity relationship (SAR) studies.[8][9] This synthetic tractability is essential for the rapid optimization of hit compounds into clinical candidates.

Synthesis of the 3-Aminothiophene Core: The Gewald Reaction and Beyond

The most robust and widely adopted method for constructing the polysubstituted aminothiophene ring is the Gewald multicomponent reaction.[10][11] This reaction provides a convergent and atom-economical route to highly functionalized 2-aminothiophenes, which are isomeric precursors and often discussed in the same context as the 3-amino variants.

The Gewald Three-Component Reaction (G-3CR)

The classical Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other methylene-active nitrile), and elemental sulfur in the presence of a base.[10][12] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the 2-aminothiophene product.[10][11]

The workflow for this powerful reaction can be visualized as follows:

Caption: Workflow of the Gewald Three-Component Reaction.

Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is a representative example of the Gewald reaction, a robust method for creating a library of compounds by varying the starting materials.[12]

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental Sulfur

-

Diethylamine (base)

-

Ethanol (solvent)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (50 mL).

-

Add cyclohexanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and finely powdered elemental sulfur (0.06 mol).[9]

-

Stir the mixture to ensure homogeneity.

-

Slowly add diethylamine (5 mL) to the stirring mixture at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, attach a reflux condenser and heat the mixture to a gentle reflux (approximately 50-60°C).

-

Maintain the reflux for 2-3 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath. A precipitate will form.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from ethanol to yield the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.

Self-Validation: The success of the reaction is confirmed by the formation of a solid product. The identity and purity should be validated using standard analytical techniques (¹H-NMR, ¹³C-NMR, MS, and melting point determination).[9][13] The expected yield for this transformation is typically in the range of 75-85%.[9]

Synthesis of 3-Aminothiophenes

While the Gewald reaction classically yields 2-aminothiophenes, related methodologies and subsequent chemical transformations are used to access the 3-amino isomers. One modern and efficient approach involves the microwave-assisted synthesis from 2-halobenzonitriles and methyl thioglycolate.[5] This method provides rapid access to 3-aminobenzo[b]thiophenes, which are valuable scaffolds for kinase inhibitor synthesis.[5]

Application in Medicinal Chemistry: A Kinase Inhibitor Case Study

The 3-aminothiophene scaffold is a cornerstone in the design of inhibitors targeting atypical protein kinase C (aPKC), which is implicated in diseases involving inflammation and increased vascular permeability.[14][15]

Structure-Activity Relationship (SAR) Insights

SAR studies on a series of 2-amino-3-carboxy-4-phenylthiophenes have provided clear insights into the structural requirements for potent aPKC inhibition.[14][15]

| Position | Moiety | Impact on Activity | Rationale |

| C2 | -NH₂ (Amino) | Essential | Acts as a key hydrogen bond donor, anchoring the molecule in the kinase hinge region.[14] |

| C3 | -COOR (Ester) | Tolerates Variation | Small alkyl esters like ethyl or isopropyl provide optimal activity. Steric bulk can be adjusted to fine-tune binding.[14] |

| C4 | Aryl Group | Modulates Potency | An unsubstituted phenyl ring is a good starting point. Electron-donating groups on this ring significantly enhance inhibitory activity.[14][15] |

This table summarizes SAR data for aPKC inhibitors based on the aminothiophene scaffold.[14][15]

Mechanism of Action: Targeting the ATP-Binding Site

The aminothiophene core orients its substituents to effectively occupy the ATP-binding pocket of the kinase. The amino group forms a critical hydrogen bond with the hinge region, while the aryl group at the C4 position explores a deeper hydrophobic pocket. This binding mode prevents the natural substrate, ATP, from binding, thereby inhibiting the kinase's function.

Caption: Binding mode of a 3-aminothiophene inhibitor in a kinase active site.

Future Outlook

The 3-aminothiophene scaffold continues to be a fertile ground for drug discovery. Its synthetic accessibility via multicomponent reactions makes it ideal for generating large, diverse libraries for high-throughput screening.[11][12] As our understanding of complex signaling pathways grows, novel 3-aminothiophene derivatives will undoubtedly be designed to target a new wave of disease-relevant proteins. The application of green chemistry principles, such as microwave-assisted synthesis and the use of aqueous reaction media, will further enhance the utility and sustainability of these vital medicinal chemistry building blocks.[5][12]

References

-

Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(3), 371–376. [Link]

-

Reddy, T. R., et al. (2022). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 7(33), 29053–29065. [Link]

-

Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]

-

St-Denis, T. G., & Campeau, L. C. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ChemRxiv. [Link]

-

Das, S., & Teredesai, P. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 963-968. [Link]

-

Trejo-Soto, P. J., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2419–2424. [Link]

-

Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Romagnoli, R., et al. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 50(9), 2273–2277. [Link]

-

Ciavolella, A., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3281–3303. [Link]

-

De, S., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(9), 3371–3383. [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

-

Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [https://www.semantic scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-Sabnis-Rangnekar/5f401f845a709d7a227b686b1602a6305a462a69]([Link] scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-Sabnis-Rangnekar/5f401f845a709d7a227b686b1602a6305a462a69)

-

Shearouse, W. C., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2419-2424. [Link]

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

Mayr, H., et al. (2025). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. ChemPhysChem. [Link]

-

University of Glasgow. (2020). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

-

Open Access Journals. (2015). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

-

Autech Industry Co.,Limited. (n.d.). Applications of Thiophene Derivatives in Modern Chemistry Research. [Link]

-

Arora, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-288. [Link]

-

Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]

-

Irgashev, R. A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 142, 143-161. [Link]

-

Hong, S., et al. (2021). Visible‐Light‐Induced 1,3‐Aminopyridylation of [1.1.1]Propellane with N‐Aminopyridinium Salts. Angewandte Chemie International Edition, 60(41), 22358-22363. [Link]

-

Khan, I., et al. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cresset-group.com [cresset-group.com]

- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 6. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiophene-Fused Scaffolds for ELP1 Splicing Correction in Familial Dysautonomia

Technical Guide & Whitepaper

Executive Summary

Familial Dysautonomia (FD) is a devastating neurodegenerative disorder caused by a single point mutation (IVS20+6T>C) in the ELP1 gene (formerly IKBKAP). This mutation disrupts the 5' splice site of exon 20, leading to exon skipping and a tissue-specific reduction in Elongator complex protein 1 (ELP1).[1][2][3][4] While early efforts identified Kinetin (a furan-based cytokinin) as a splicing corrector, its clinical utility is limited by low potency and poor brain penetration.

This technical guide focuses on the medicinal chemistry evolution toward thiophene-based scaffolds , specifically thieno[3,2-b]pyridines . These next-generation splicing modulators exhibit superior pharmacokinetic (PK) profiles and potency compared to their purine/furan predecessors. This document details the biological rationale, synthesis of thiophene scaffolds, and the validation protocols required to assess their efficacy in rescuing ELP1 splicing.

The Biological Target: ELP1 IVS20+6T>C

The core pathology of FD lies in the inability of the U1 small nuclear ribonucleoprotein (U1 snRNP) to recognize the mutant 5' splice site of ELP1 exon 20.

Mechanism of Defect

The T>C mutation at position +6 of the intron destroys a critical base-pairing interaction with the U1 snRNA.[5]

-

Wild Type (+6T): Forms a stable helix with U1 snRNA.

-

Mutant (+6C): Disrupts hydrogen bonding, causing the spliceosome to ignore exon 20 (exon skipping).

-

Result: Production of a truncated, unstable protein (ELP1

20) that is rapidly degraded, leading to loss of autonomic neurons.

Therapeutic Strategy: Small Molecule Splicing Modifiers

Small molecules can act as "molecular glues" or allosteric modulators that stabilize the weak interaction between the U1 snRNP and the mutant 5' splice site, effectively forcing the inclusion of exon 20.

Figure 1: Mechanism of Action. The thiophene-based modulator stabilizes the U1 snRNP interaction at the mutant splice site, rescuing exon inclusion.

Medicinal Chemistry: The Thiophene Advantage

From Furan (Kinetin) to Thiophene

Kinetin (

Replacing the furan with a thiophene (sulfur analog) and fusing it into a tricyclic system (thieno-pyridine) offers distinct advantages:

-

Bioisosterism: Thiophene is aromatic and sterically similar to furan/benzene but more lipophilic (

increases), enhancing CNS penetration. -

Metabolic Stability: The thiophene ring is generally more resistant to oxidative metabolism than the electron-rich furan ring.

-

Pi-Stacking: The sulfur atom creates different electronic distribution, potentially strengthening

stacking interactions within the spliceosome binding pocket.

Key Scaffold: Thieno[3,2-b]pyridine

Recent optimization efforts (e.g., by PTC Therapeutics and academic partners) have highlighted the thieno[3,2-b]pyridine core.

| Feature | Kinetin (First Gen) | Thieno-pyridine (Next Gen) |

| Core Structure | Purine (Adenine) | Thieno[3,2-b]pyridine |

| Side Chain | Furan (Furfuryl) | Substituted Thiophene/Phenyl |

| Potency ( | ||

| CNS Penetration | Low | High |

| Metabolic Stability | Low (Furan oxidation) | High |

Representative Synthesis Protocol

Note: This protocol describes the synthesis of a representative thieno[3,2-b]pyridine intermediate, derived from recent patent literature and medicinal chemistry optimization studies (e.g., Morini et al., 2023).

Target Intermediate: Ethyl 3-methyl-5,7-dioxo-4H-thieno[3,2-b]pyridine-6-carboxylate.[2]

Step-by-Step Methodology:

-

Reagents: Sodium ethoxide (prepared from Na and EtOH), Methyl 3-[(3-ethoxy-3-oxo-propanoyl)amino]-4-methyl-thiophene-2-carboxylate.[2]

-

Cyclization:

-

Dissolve sodium (1.65 g) in absolute ethanol (150 mL) under

atmosphere to generate sodium ethoxide. -

Add the thiophene precursor (41.0 g) slowly to the solution.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

-

Workup:

-

Cool reaction to room temperature.

-

Acidify with 1N HCl to precipitate the product.

-

Filter the solid, wash with cold water and diethyl ether.

-

Yield: Expect ~70–80% of a chemically stable bicyclic core ready for C-7 chlorination and subsequent amination (displacement with amines to generate the active splicing modulator).

-

Experimental Protocols for Validation

To validate the efficacy of thiophene-based scaffolds, a rigorous testing cascade is required.

Primary Screen: ELP1 Minigene Luciferase Assay

This assay quantifies exon 20 inclusion using a bioluminescent reporter.[4]

-

Cell Line: HEK293T or SH-SY5Y cells.

-

Construct: An ELP1 genomic fragment (Exon 19 - Intron 19 - Exon 20 (+6T>C) - Intron 20 - Exon 21) fused between Firefly and Renilla luciferase genes.

-

Exon Skipping: Frameshift

No Firefly signal. -

Exon Inclusion: In-frame

High Firefly signal.

-

-

Protocol:

-

Seed cells at

cells/well in 96-well plates. -

Transfect with 100 ng of Minigene plasmid using Lipofectamine.

-

After 24h, treat with serial dilutions of the Thiophene compound (0.1 nM – 10

). -

Incubate for 24h.

-

Lyse cells and measure luminescence (Firefly/Renilla ratio).

-

Data Analysis: Plot Dose-Response curve to calculate

.

-

Secondary Validation: RT-PCR in FD Fibroblasts

Confirm activity on the endogenous mutant gene in patient-derived cells.

-

Source: Coriell Institute (e.g., GM04589, homozygous for IVS20+6T>C).

-

Protocol:

-

Treatment: Treat FD fibroblasts with compound (at

derived from minigene) for 24–48 hours. Include DMSO control and Kinetin (positive control). -

RNA Extraction: Use Trizol or column-based kit (e.g., RNeasy). Include DNase digestion.

-

cDNA Synthesis: SuperScript IV or equivalent.

-

PCR Amplification: Use primers flanking Exon 20.

-

Forward: Exon 19 specific.

-

Reverse: Exon 21 specific.

-

-

Electrophoresis: Run on 2% Agarose gel or Capillary Electrophoresis (Fragment Analyzer).

-

Quantification: Calculate Percent Spliced In (PSI):

-

Western Blotting (Protein Rescue)

Splicing correction must translate to protein restoration.

-

Antibody: Anti-ELP1 (clone 41 or commercial equivalent).

-

Loading Control: Anti-

-actin or Anti-Vinculin. -

Success Metric:

restoration of ELP1 levels compared to Wild-Type (WT) fibroblast lines.

Workflow Visualization

Figure 2: Drug Discovery Workflow. From scaffold design to in vivo validation in the TgFD9 mouse model.

References

-

Morini, E., et al. (2023).[2] "Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia." American Journal of Human Genetics.[6][7] Link

-

Slaugenhaupt, S. A., et al. (2004). "Rescue of a human mRNA splicing defect by the plant cytokinin kinetin."[4][8][9] Human Molecular Genetics. Link

-

Yoshida, M., et al. (2015). "Rectifier of aberrant mRNA splicing recovers tRNA modification in familial dysautonomia." Proceedings of the National Academy of Sciences. Link

-

Donadon, I., et al. (2018).[10] "Exon-specific U1 snRNAs improve ELP1 exon 20 definition and rescue ELP1 protein expression in a familial dysautonomia mouse model." Human Molecular Genetics. Link

-

PTC Therapeutics. (2020). "Splicing Platform and Pipeline Overview." Link

Sources

- 1. Exon-specific U1 snRNAs improve ELP1 exon 20 definition and rescue ELP1 protein expression in a familial dysautonomia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of an oral treatment that rescues gait ataxia and retinal degeneration in a phenotypic mouse model of familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetin in familial dysautonomia carriers: implications for a new therapeutic strategy targeting mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Screening Platform to Identify Small Molecules That Modify ELP1 Pre-mRNA Splicing in Familial Dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic manipulation of IKBKAP mis-splicing with a small molecule to cure familial dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ELP1 Splicing Correction Reverses Proprioceptive Sensory Loss in Familial Dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic potential and mechanism of kinetin as a treatment for the human splicing disease familial dysautonomia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rescue of a human mRNA splicing defect by the plant cytokinin kinetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RNA-Targeting Splicing Modifiers: Drug Development and Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Chlorothiophene-2-Carboxylate Derivatives in Drug Design

The 4-Chlorothiophene-2-Carboxylate scaffold represents a sophisticated "bioisostere-plus" strategy in modern medicinal chemistry.[1] Unlike its ubiquitous isomer (the 5-chloro derivative found in Rivaroxaban), the 4-chloro variant offers a unique vector for metabolic blocking and steric exploration without compromising the electronic integrity of the thiophene ring.

This guide synthesizes the synthetic, pharmacological, and structural intelligence required to deploy this scaffold effectively.

Executive Summary: The "Meta" Advantage

In the thiophene-2-carboxylate series, the position of the halogen is deterministic.

-

5-Chloro (The Standard): Mimics a para-substituted phenyl ring.[1] It is electronically coupled to the sulfur, significantly lowering the pKa of the carboxylic acid and acting as a lipophilic cap.

-

4-Chloro (The Specialist): Mimics a meta-substituted phenyl ring.[1] It occupies a "bay region" on the thiophene, providing a steric handle that often twists the conformation of attached amides, enhancing selectivity for deep protein pockets (e.g., SMARCA2, COX-2). Crucially, it blocks the 4-position, a common site for oxidative metabolism (P450-mediated S-oxidation or epoxidation) in 2-substituted thiophenes.[1]

Synthetic Architecture

Accessing the 4-chloro isomer is non-trivial because electrophilic aromatic substitution (SEAr) on thiophene naturally favors the 5-position (alpha to sulfur). Forcing chlorination to the 4-position requires specific "swamping catalyst" conditions or de novo ring construction.

Route A: Regioselective Chlorination (The "Swamping" Method)

This method utilizes Aluminum Chloride (AlCl₃) to complex with the carbonyl oxygen, increasing the electron-withdrawing nature of the carboxylate and deactivating the 5-position, thereby directing the incoming electrophile to the 4-position.

-

Precursor: Methyl thiophene-2-carboxylate or Thiophene-2-carbonyl chloride.[1]

-

Reagents: Trichloroisocyanuric Acid (TCCA) or Cl₂ gas; AlCl₃ (excess).

-

Mechanism: The AlCl₃ complexes with the carbonyl, creating a super-electrophile-like deactivation that disfavors the naturally nucleophilic 5-position.

Route B: The De Novo Gewald-Type Cyclization

For derivatives requiring amino groups or high substitution complexity (e.g., 3-amino-4-chlorothiophene-2-carboxylates), ring closure is superior to functionalization.[1]

-

Precursors: Methyl 3-methoxyacrylate + alpha-haloketones (or specific chloro-acetonitriles).[1]

-

Key Step: Base-catalyzed condensation followed by cyclization onto the sulfur.

Visualization: Synthetic Pathways

Figure 1: Dual pathways for accessing the 4-chlorothiophene core. Route A relies on Lewis Acid direction; Route B relies on cyclization logic.

Medicinal Chemistry & SAR

Structural & Electronic Profiling

The 4-chloro substituent exerts a distinct influence compared to the 5-chloro isomer.

| Feature | 4-Chloro-2-Carboxylate | 5-Chloro-2-Carboxylate |

| Electronic Effect | Inductive withdrawal ( | Strong resonance donation into the ring; inductive withdrawal. |

| Metabolic Stability | High. Blocks the metabolic "soft spot" at C4. | Moderate. C4 is open to attack; C5 is blocked. |

| Steric Vector | Projects into the "width" of the pocket. often induces torsion in amide bonds. | Projects into the "depth" (linear extension). |

| Lipophilicity (LogP) | +0.71 (approx. increase vs H) | +0.71 (approx. increase vs H) |

Key Therapeutic Applications

A. SMARCA2/4 Antagonists (Oncology)

In chromatin remodeling complexes, the 4-chlorothiophene moiety acts as a rigid linker that fits into the hydrophobic cleft of the Bromodomain. The 4-chloro group provides a necessary "bump" that improves selectivity against related isoforms by exploiting subtle steric differences in the binding pocket.

B. Familial Dysautonomia (Splicing Modulators)

Kinetin derivatives incorporating the 4-chlorothiophene core have shown efficacy in correcting the splicing defect of the IKBKAP gene. The scaffold aids in stabilizing the pre-mRNA complex, likely through halogen bonding interactions within the spliceosome machinery.

C. COX-2 Inhibitors (Anti-Inflammatory)

When fused with thiazole rings (e.g., 4-(4-chlorothiophen-2-yl)thiazol-2-amine), this scaffold exhibits high selectivity for COX-2 over COX-1.[1] The 4-chloro substituent fills a secondary hydrophobic pocket unique to the COX-2 enzyme channel, dramatically lowering IC50 values into the nanomolar range.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-chlorothiophene-2-carboxylate (via Swamping Catalyst)

This protocol avoids the formation of the 5-chloro isomer by using high-loading AlCl₃.[1]

Reagents:

-

Methyl thiophene-2-carboxylate (1.0 equiv)[1]

-

Aluminum Chloride (AlCl₃) (2.5 equiv)[1]

-

Trichloroisocyanuric Acid (TCCA) (0.4 equiv) or Chlorine gas[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Chloroform[1]

Step-by-Step:

-

Complexation: In a flame-dried flask under Argon, dissolve methyl thiophene-2-carboxylate in dry DCE.

-

Lewis Acid Addition: Cool to 0°C. Add AlCl₃ portion-wise. Caution: Exothermic. Stir for 30 min to ensure full complexation (the solution will likely darken).

-

Chlorination: Add TCCA slowly (or bubble Cl₂ gas) while maintaining temperature < 10°C. The AlCl₃ "swamps" the carbonyl, directing the electrophile to C4.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by HPLC (C4 isomer elutes distinct from C5).

-

Quench: Pour the mixture carefully onto ice/HCl. Extract with DCM.

-

Purification: The crude usually contains ~85:15 ratio of 4-Cl to 5-Cl. Recrystallize from Hexane/EtOAc or perform flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) to isolate the pure 4-chloro isomer.[1]

Protocol 2: General Amide Coupling (Drug Candidate Synthesis)

Standard procedure for linking the scaffold to an amine pharmacophore.

-

Activation: Dissolve 4-chlorothiophene-2-carboxylic acid (1.0 equiv) in DMF.

-

Coupling Agents: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.

-

Amine Addition: Add the target amine (e.g., a piperidine or aniline derivative) (1.1 equiv).

-

Workup: Stir at RT for 12h. Dilute with water, extract with EtOAc.[2] Wash with LiCl (aq) to remove DMF.

-

Yield: Typically >85%.

Mechanism of Action: COX-2 Selectivity

The following diagram illustrates how the 4-chlorothiophene moiety achieves selectivity in the COX-2 enzyme compared to COX-1.[1]

Figure 2: Structural basis for COX-2 selectivity.[1] The 4-chloro group exploits the smaller Val523 residue in COX-2, whereas the bulkier Ile523 in COX-1 creates a steric clash.

References

-

Synthesis of 4-chlorothiophene-2-carbonyl derivatives

-

Biological Activity (COX-2/5-LOX)

-

Thiophene in Drug Design (Review)

-

Antimicrobial Thiophene Derivatives

- Title: Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

- Source: Frontiers in Microbiology

-

URL:[Link]

-

General Properties

Sources

- 1. 4-CHLOROTHIOPHENE-2-CARBOXYLIC ACID | 59614-95-8 [chemicalbook.com]

- 2. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]

- 3. CN1274660C - Preparation method of high purity medicine intermediate ketonic ester - Google Patents [patents.google.com]

- 4. CN109369611B - Synthetic method of 4-chlorothiophene-2-carbonyl derivative - Google Patents [patents.google.com]

- 5. METHYL 4-[(4-CHLOROPHENYL)SULFONYL]-3-METHYLTHIOPHENE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. CN110317189A - A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene -2- formic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Chlorothiophene-2-carboxylic acid | C5H3ClO2S | CID 12290695 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Cyclization reactions of methyl 3-amino-4-chlorothiophene-2-carboxylate

Application Note: Strategic Cyclization Protocols for Methyl 3-Amino-4-Chlorothiophene-2-Carboxylate

Introduction: The Scaffold & Its Potential

This compound (CAS: 85006-31-1 analogs) represents a high-value "privileged structure" in medicinal chemistry. As a bioisostere of the anthranilic acid scaffold, it serves as the foundational precursor for thieno[3,2-d]pyrimidines —a heterocyclic system widely recognized for its kinase inhibitory properties (e.g., EGFR, VEGFR, PI3K) and GPCR modulation.

Why this specific derivative? The 4-chloro substituent is not merely a bystander; it plays two critical roles:

-

Metabolic Blocking: It obstructs the oxidation-prone thiophene C-H bond, potentially enhancing the metabolic stability (t1/2) of the final drug candidate.

-

Synthetic Handle: Unlike the unsubstituted analog, the chloro group allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the bicyclic core has been constructed.

This guide provides three field-proven protocols for cyclizing this scaffold into distinct heterocyclic cores, emphasizing the "why" behind every step.

Chemistry Overview: Reactivity Map

The molecule features three reactive centers arranged in a vicinal pattern:

-

Nucleophile: The C3-Amino group (-NH₂).

-

Electrophile: The C2-Ester group (-COOMe).

-

Modulator: The C4-Chloro group (Electron-withdrawing, reducing the nucleophilicity of the amine slightly compared to the non-chlorinated analog, requiring optimized forcing conditions).

Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones

The "Gold Standard" for generating kinase inhibitor cores.

This reaction constructs the pyrimidine ring by inserting a single carbon atom between the amine and the ester.

Mechanism: The amine attacks the formamide carbonyl (transamidation), followed by intramolecular nucleophilic attack of the amide nitrogen on the ester carbonyl, releasing methanol.

Experimental Procedure:

-

Reagents:

-

This compound (1.0 eq)

-

Formamide (10-15 volumes, acts as solvent and reagent)

-

Ammonium Acetate (0.1 - 0.5 eq, catalyst)

-

-

Setup:

-

Use a round-bottom flask equipped with a reflux condenser and a drying tube (calcium chloride).

-

-

Step-by-Step:

-

Charge: Add the thiophene substrate and ammonium acetate to the formamide.

-

Reaction: Heat the mixture to 140–150 °C for 6–12 hours. Note: The chloro-substituted amine is less nucleophilic; temperatures below 130 °C often result in incomplete conversion.

-

Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. Look for the disappearance of the starting material (M+H ~234) and appearance of the product (M+H ~201).

-

Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (50 volumes). The product typically precipitates as a solid.

-

Purification: Filter the solid. Wash extensively with water to remove formamide. Recrystallize from Ethanol or DMF/Water if necessary.

-

Expert Insight: If the reaction is sluggish, replace Formamide with Formamidine Acetate (1.5 eq) in Ethanol (reflux). This provides a more electrophilic species, often driving the reaction to completion at lower temperatures (80 °C).

Protocol 2: Synthesis of Thieno[3,2-d]pyrimidine-2,4-diones

The "Urea Route" for accessing diverse receptor ligands.

This protocol introduces a urea motif, creating a dione system that can be further functionalized at the N3 position.

Experimental Procedure:

-

Reagents:

-

This compound (1.0 eq)

-

Isocyanate (e.g., Phenyl Isocyanate, 1.1 eq)

-

Triethylamine (TEA, 1.2 eq)

-

Solvent: Dichloromethane (DCM) or THF (dry).

-

Cyclization Base: Sodium Ethoxide (NaOEt) or DBU.

-

-

Step 1: Urea Formation:

-

Dissolve the thiophene in dry DCM at 0 °C.

-

Add TEA, followed by the dropwise addition of the isocyanate.

-

Stir at RT for 2–4 hours. The urea intermediate often precipitates.

-

-

Step 2: Cyclization:

-

Isolate the urea (filtration) or use the crude solution.

-

Redissolve in Ethanol. Add NaOEt (2.0 eq).

-

Reflux for 2–3 hours. The base deprotonates the urea nitrogen, which attacks the ester.

-

Quench: Acidify with 1M HCl to pH 4. The dione product will precipitate.

-

Critical Control Point: Ensure the starting material is dry. Water competes with the amine for the isocyanate, forming symmetrical urea byproducts (e.g., diphenylurea) which are difficult to separate from the product.

Protocol 3: Synthesis of Thieno[3,2-d][1,2,3]triazin-4-ones

The "Diazotization Route" for unique nitrogen-rich cores.

Prerequisite: This reaction works best on the Carboxamide (Amide), not the Ester. Pre-step: Convert the ester to the amide by stirring in 7N NH₃/MeOH at RT for 24h.

Experimental Procedure:

-

Reagents:

-

3-Amino-4-chlorothiophene-2-carboxamide (1.0 eq)

-

Sodium Nitrite (NaNO₂, 1.2 eq)

-

Acid: Conc. HCl / Acetic Acid (1:1 mixture).

-

-

Step-by-Step:

-

Diazotization: Dissolve/suspend the amide in the acid mixture at 0–5 °C .

-

Add NaNO₂ (aq. solution) dropwise, maintaining temp < 5 °C.

-

Mechanism: The amine forms a diazonium salt (-N₂⁺). The adjacent amide nitrogen attacks the diazonium center (internal coupling).

-

Cyclization: Stir at 0 °C for 1 hour, then allow to warm to RT. The triazinone ring forms spontaneously.

-

Isolation: Pour onto crushed ice. Filter the resulting precipitate.

-

Data & Comparison

| Protocol | Target Core | Key Reagents | Reaction Temp | Typical Yield | Notes |

| 1 | Thieno[3,2-d]pyrimidin-4-one | Formamide, NH₄OAc | 140 °C | 75-85% | Robust; high thermal tolerance required. |

| 2 | Thieno[3,2-d]pyrimidine-2,4-dione | Isocyanate, NaOEt | 0 °C -> 80 °C | 60-75% | Two-step; allows N3-substitution diversity. |

| 3 | Thieno[3,2-d][1,2,3]triazin-4-one | NaNO₂, HCl | 0 °C | 50-65% | Requires amide precursor; sensitive to temp. |

Visualizing the Pathways

Figure 1: Divergent synthesis pathways from the common thiophene precursor. Colors indicate distinct reaction environments (Blue: Thermal condensation; Red: Base-mediated cyclization; Yellow: Diazotization).

Troubleshooting & Optimization

-

Issue: Incomplete Cyclization in Protocol 1.

-

Cause: Water in the formamide or insufficient temperature.

-

Fix: Use fresh Formamide (dry) and ensure the oil bath is at 150 °C (internal temp ~140 °C). Add a Dean-Stark trap if scaling up to remove generated water/methanol.

-

-

Issue: Low Yield in Protocol 2.

-

Cause: Hydrolysis of the ester is faster than cyclization.

-

Fix: Switch to a stronger, non-nucleophilic base like LiHMDS in THF at -78 °C -> RT for the cyclization step if NaOEt fails.

-

-

Issue: Decomposition in Protocol 3.

-

Cause: Reaction temperature rose above 5 °C during diazonium formation.

-

Fix: Use an ice/salt bath (-10 °C) and add NaNO₂ very slowly.

-

References

-

Cohen, L. H. et al. "Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones." Journal of Medicinal Chemistry, vol. 42, no. 12, 1999.

-

Kandeel, M. M. et al. "Synthesis of thieno[2,3-d]pyrimidines and thieno[2,3-d]triazinones of anticipated anti-cancer activity." Journal of Chemical Research, vol. 2012, no. 2, pp. 105–110.

-

Derridj, F. et al. "Palladium-Catalyzed Direct Arylation Using Free NH2 Substituted Thiophene Derivatives."[1] Tetrahedron, vol. 72, no. 12, 2016.

-

PubChem Compound Summary. "Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." National Center for Biotechnology Information.

-

World Intellectual Property Organization. "Process for the preparation of benzimidazol thienylamine compounds." WO2009006066A2.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Chlorothiophene Derivatives

This Application Note is structured to guide researchers through the specific challenges of coupling at the electronically deactivated

Executive Summary

The functionalization of thiophenes at the C4 (or

This guide provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings of 4-chlorothiophenes. By transitioning from traditional Pd(0)/phosphine systems to advanced Palladacycle Precatalysts (e.g., XPhos Pd G2) and bulky dialkylbiaryl phosphines, researchers can achieve near-quantitative yields under mild conditions, bypassing the need for harsh temperatures or unstable reagents.

The "Thiophene Problem": Mechanistic Insight

Electronic Deactivation

In thiophene systems, the sulfur atom donates electron density into the ring. The

The Consequence: Standard catalysts like

The Solution: Bulky, Electron-Rich Ligands

To facilitate the Rate-Determining Step (RDS)—the oxidative addition of the unreactive C-Cl bond—the catalyst system must be:

-

Electron-Rich: To increase the nucleophilicity of the Pd(0) center (

). -

Bulky: To promote the formation of the active monoligated

species, which is orders of magnitude more reactive than

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical "Activation Gap" where standard catalysts fail.

Figure 1: Catalytic cycle emphasizing the oxidative addition bottleneck. The use of bulky ligands (L) ensures the cycle passes the high-energy barrier at the Oxidative Addition step.

Critical Parameters & Reagent Selection

| Parameter | Recommendation | Rationale |

| Catalyst Source | XPhos Pd G2 or RuPhos Pd G2 | Pre-formed precatalysts guarantee a 1:1 Pd:Ligand ratio and rapid activation at room temperature. Avoids induction periods common with |

| Ligand Class | Dialkylbiaryl Phosphines | XPhos: General purpose for Suzuki. RuPhos/BrettPhos: Specialized for C-N coupling (Buchwald).[1] SPhos: Excellent for steric bulk. |

| Base | Weak bases ( | |

| Solvent | 1,4-Dioxane / | The biphasic system dissolves inorganic bases while maintaining high reflux temperatures (100°C) required for Cl-activation. |

Protocol 1: Suzuki-Miyaura Cross-Coupling

Target: C-C Bond Formation Substrate Scope: 4-chlorothiophene-2-carboxylate esters, 4-chloro-2-alkylthiophenes.

Materials

-

Substrate: 4-Chlorothiophene derivative (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G2 (2.0 mol%) [Sigma-Aldrich: 763009]

-

Base:

(Tribasic Potassium Phosphate) (3.0 equiv) -

Solvent: 1,4-Dioxane (degassed) and deionized water.

Step-by-Step Procedure

-

Setup: In a reaction vial equipped with a magnetic stir bar, add the 4-chlorothiophene substrate (1.0 mmol), boronic acid (1.5 mmol), and

(3.0 mmol). -

Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 15 mg).

-

Note: If using a glovebox is not possible, the G2 precatalyst is air-stable enough to weigh on the bench, but proceed quickly.

-

-

Solvent & Purge: Add 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vial with a septum cap. Sparge the mixture with Nitrogen or Argon gas for 5 minutes via a needle outlet.

-

Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800 rpm).

-

Visual Check: The reaction should turn from a pale suspension to a dark/black solution within 10-20 minutes, indicating active Pd(0) generation.

-

-

Monitoring: Check TLC or LCMS at 2 hours.

-

Self-Validation: If starting material remains but boronic acid is consumed, add another 0.5 equiv of boronic acid. The catalyst is likely still active.

-

-

Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL). Dry organic layer over

, filter, and concentrate.

Protocol 2: Buchwald-Hartwig Amination

Target: C-N Bond Formation Challenge: Thiophene amines are unstable; rapid coupling is essential.

Materials

-

Substrate: 4-Chlorothiophene derivative (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst: RuPhos Pd G2 (for secondary amines) or BrettPhos Pd G2 (for primary amines) (2-5 mol%).

-

Base: LHMDS (1.0 M in THF) or NaOtBu (Solid).

-

Solvent: Toluene (anhydrous).

Step-by-Step Procedure

-

Drying: Flame-dry a reaction tube under vacuum and backfill with Argon.

-

Loading: Add Pd precatalyst (e.g., RuPhos Pd G2, 3 mol%) and solid Base (NaOtBu, 1.4 equiv) under a counter-flow of Argon.

-

Substrates: Add the 4-chlorothiophene (1.0 equiv) and Amine (1.2 equiv).

-

Note: If the amine is a liquid, add it after the solvent.

-

-

Solvent: Add anhydrous Toluene (0.2 M concentration relative to substrate).

-

Reaction: Seal and heat to 100°C for 4–12 hours.

-

Validation:

-

Success Indicator: Formation of a deep orange/red solution (characteristic of amine-ligated Pd).

-

Failure Mode: Precipitation of Pd black (mirror on glass) indicates catalyst decomposition before oxidative addition. Increase ligand loading or switch to BrettPhos.

-

Optimization & Troubleshooting Guide

Use the following decision tree to optimize conditions if the standard protocols yield <50%.

Figure 2: Troubleshooting logic for 4-chlorothiophene coupling failures.

Data Comparison: Ligand Performance

Coupling of methyl 4-chlorothiophene-2-carboxylate with phenylboronic acid (2h, 80°C).

| Catalyst System | Yield (%) | Observation |

| < 5% | Recovered SM. Oxidative addition failed. | |

| 35% | Slow conversion, significant homocoupling. | |

| XPhos Pd G2 | 96% | Recommended. Complete conversion. |

| SPhos Pd G2 | 88% | Good, but slightly slower than XPhos. |

Safety & Handling

-

Palladium Residues: Thiophene-palladium complexes can be toxic. Ensure all aqueous waste is segregated into heavy metal waste streams.

-

Pressurization: Heating dioxane/water to 100°C in a sealed vial generates pressure. Use pressure-rated vials (e.g., microwave vials) with aluminum crimp caps, not standard screw caps.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts."[2] Journal of the American Chemical Society, 2016. (Demonstrates the utility of dialkylbiaryl phosphines).

-

Hartwig, J. F. "Evolution of C–H Bond Functionalization from Methane to Methodology." J. Am. Chem. Soc., 2016. (Mechanistic insights into oxidative addition).

-

Barder, T. E., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc., 2007. (Foundational paper for XPhos efficacy on chlorides).

-

Molander, G. A., et al. "Scope of the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Aryl Tosylates with Various Boronic Acids." ACS Omega, 2021. (Protocol validation for difficult electrophiles).

-

BenchChem Protocols. "Comparative study of palladium catalysts for cross-coupling with 3-(bromomethyl)-2-chlorothiophene." (Specific data on chlorothiophene reactivity).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Aminothiophene Ester Intermediates

Welcome to the technical support center for the purification of 3-aminothiophene ester intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity 3-aminothiophene esters, which are crucial building blocks in medicinal chemistry.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental issues, ensuring you can achieve the desired purity for your downstream applications.

Section 1: Understanding the Challenges - Frequently Asked Questions (FAQs)

Here, we address common questions and issues that arise during the purification of 3-aminothiophene esters, particularly those synthesized via the Gewald reaction.[4]

Q1: My crude 3-aminothiophene ester is a dark, oily residue. What are the likely impurities?

A1: A dark and oily crude product from a Gewald synthesis often indicates the presence of several types of impurities. These can include:

-

Unreacted Starting Materials: Residual ketone/aldehyde, α-cyanoester, and elemental sulfur.

-

Elemental Sulfur and Polysulfides: Excess sulfur from the reaction can persist, and polysulfides can form.[5]

-

Side-Reaction Products: Dimerization of the α,β-unsaturated nitrile intermediate is a common side reaction.

-

Polymerization Products: 3-aminothiophenes can be prone to oxidation and polymerization, leading to tarry, high-molecular-weight impurities.

Q2: I'm seeing multiple spots on my TLC, even after an initial work-up. How do I choose the best purification strategy?

A2: The optimal purification strategy depends on the nature of the impurities and the scale of your reaction.

-

For solid products with minor impurities: Recrystallization is often the most efficient method for achieving high purity.

-

For complex mixtures or oily products: Column chromatography is the preferred method for separating multiple components with different polarities.

-

To remove acidic or basic impurities: An acid-base extraction can be a simple and effective preliminary purification step.

Q3: My 3-aminothiophene ester seems to be degrading during column chromatography on silica gel. What's happening and how can I prevent it?

A3: The amino group on the thiophene ring can interact with the acidic surface of silica gel, leading to decomposition. This is a common issue with amine-containing compounds. To mitigate this, you can:

-

Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine (typically 1-2% in the eluent) to neutralize the acidic sites.

-

Use an alternative stationary phase: Neutral alumina can be a good alternative for acid-sensitive compounds.

-

Minimize contact time: Run the column as quickly as possible without sacrificing separation.

Q4: How can I effectively remove residual elemental sulfur from my product?

A4: Elemental sulfur is a common impurity in the Gewald reaction. It can often be removed by:

-

Recrystallization: Sulfur has different solubility profiles than the desired product in many organic solvents.

-

Reaction with Sodium Sulfite: Washing the organic solution of your crude product with an aqueous solution of sodium sulfite can convert elemental sulfur to the water-soluble thiosulfate.

-

Treatment with Copper: Stirring the crude product with copper powder can also facilitate the removal of sulfur.[5]

Section 2: Troubleshooting Purification Methods

This section provides detailed troubleshooting guides for the most common purification techniques used for 3-aminothiophene esters.

Recrystallization

Recrystallization is a powerful technique for purifying solid 3-aminothiophene esters. The key to successful recrystallization is selecting an appropriate solvent.

Workflow for Solvent Selection and Recrystallization

Caption: Workflow for selecting a recrystallization solvent and performing the purification.

Troubleshooting Recrystallization

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Recovery | 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used. | 1. Try a different solvent or a co-solvent system to decrease solubility.2. Concentrate the filtrate and attempt to recover a second crop of crystals. |

| Oiling Out | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated with impurities. | 1. Choose a solvent with a lower boiling point.2. Add a small amount of a solvent in which the oil is soluble to create a co-solvent system and reheat until dissolved, then cool slowly. |

| No Crystals Form | 1. The solution is not sufficiently saturated.2. Nucleation has not occurred. | 1. Evaporate some of the solvent to increase the concentration.2. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |

Common Recrystallization Solvents for 3-Aminothiophene Esters

| Compound Type | Recommended Solvents |

| Methyl 3-aminothiophene-2-carboxylate | Ethanol, Methanol, Dimethylformamide[1] |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Ethanol, Methanol/Water mixture |

Column Chromatography

Column chromatography is a versatile technique for purifying both solid and oily 3-aminothiophene esters from complex mixtures.

Decision Tree for Column Chromatography Troubleshooting

Sources

Technical Support Center: Thieno[3,2-b]pyridine Synthesis Optimization

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting & Yield Optimization for Thieno[3,2-b]pyridine Cyclization

Executive Summary & Core Chemistry

The Challenge: Synthesizing thieno[3,2-b]pyridines is significantly more challenging than their [2,3-b] isomers. The primary bottleneck is the inherent instability of the 3-aminothiophene precursors (specifically 3-aminothiophene-2-carbaldehyde/carboxylate), which are prone to rapid oxidative polymerization ("black tar" formation) before the pyridine ring can close.

The Solution Architecture: Successful cyclization requires a "Just-in-Time" (JIT) generation of unstable intermediates or the use of metal-catalyzed cross-coupling strategies that bypass the formation of free aminothiophenes.

Diagnostic Decision Matrix (Troubleshooting Flowchart)

Before altering your protocol, identify your failure mode using the logic flow below.

Figure 1: Decision matrix for diagnosing yield loss in thienopyridine synthesis.

Critical Protocol Optimization (The "Friedländer" Route)

The most common synthetic route involves the condensation of 3-aminothiophene-2-carbaldehyde with a ketone (Friedländer-type). This is where 80% of yield loss occurs.

A. The Precursor Stability Protocol

Problem: Free 3-aminothiophenes decompose in air. Fix: Never isolate the free amine. Use the Stannic Chloride complex or the Hydrochloride salt .

Optimized Workflow:

-

Generation: Reduce 3-azidothiophene-2-carbaldehyde or the nitro-equivalent using

/ HCl. -

Isolation: Filter the resulting salt (

). Do not neutralize to the free base until it is already in the reaction vessel with the condensing ketone. -

Solvent System: Switch from Ethanol (traditional) to Sulfolane or Diphenyl ether if high temperatures are needed, or Dioxane for moderate temperatures.

B. The Cyclization Catalyst Switch

If you are observing the formation of the intermediate (imine/enamine) by LCMS but it fails to cyclize to the pyridine ring:

| Catalyst System | Pros | Cons | Best For |

| KOH / EtOH (Classic) | Cheap, simple workup. | High failure rate for [3,2-b]; promotes polymerization of thiophene. | Only simple, electron-poor ketones. |

| Piperidine / AcOH | Milder, buffers pH. | Slow reaction rate; often stalls at imine. | Sensitive substrates. |

| Sulfamic Acid ( | High Yield. Acts as dual acid/base catalyst. Solid state compatible. | Requires melt conditions (solvent-free) or high BP solvent. | Recommended Standard. |

| Forces dehydration. | Moisture sensitive; harsh. | Sterically hindered ketones. |

C. Step-by-Step Optimized Protocol (Sulfamic Acid Method)

Reference grounding: Modified from Litvinov et al. [1] and recent solid-state protocols.

-

Mix: Combine 3-aminothiophene-2-carbaldehyde (1.0 eq) and the ketone (1.2 eq).

-

Catalyst: Add Sulfamic Acid (10 mol%).

-

Conditions: Heat to 120–140°C (melt or in minimal Sulfolane).

-

Monitor: Check TLC every 30 mins. The intermediate imine usually appears as a less polar spot, which should disappear as the fluorescent thienopyridine forms.

-

Workup: Cool to RT. Add water. The product usually precipitates.[1] If not, extract with DCM (avoid EtOAc if product is polar).

Advanced Method: Palladium-Catalyzed Cyclization

When thermal condensation fails (usually due to steric bulk or electron-rich partners), you must switch to metal catalysis. This method constructs the pyridine ring via C-N bond formation followed by C-C coupling.

Mechanism: Buchwald-Hartwig amination followed by intramolecular Heck-type cyclization.

Figure 2: Pd-Catalyzed route avoiding unstable aldehyde intermediates.

Key Troubleshooting for Pd-Route:

-

Ligand: Xantphos or BINAP are required. Monodentate ligands (

) often fail to support the reductive elimination step in this crowded system. -

Base: Use

(Cesium Carbonate). It is superior to NaOtBu for these specific cyclizations due to the "Cesium Effect" (solubility/basicity balance). -

Solvent: Toluene (110°C) or Xylene (140°C).

Frequently Asked Questions (FAQs)

Q1: Why do I get the [2,3-b] isomer instead of [3,2-b]? A: This is a starting material error.

-

Thieno[3,2-b]pyridine requires 3-aminothiophene -2-carbonyls.[2][3]

-

Thieno[2,3-b]pyridine requires 2-aminothiophene -3-carbonyls.[4] Verify your starting material by NMR. 3-aminothiophenes typically show a specific coupling pattern (

).

Q2: My reaction mixture solidifies and traps the starting material. What now? A: This is common in "melt" reactions or high-concentration Friedländer synthesis.

-

Fix: Add a high-boiling co-solvent like Diphenyl ether or Nitrobenzene . These solvents solubilize the tarry byproducts and allow the reagents to diffuse.

Q3: Can I use microwave irradiation? A: Yes, and it is highly recommended. Microwave heating (150°C, 10-20 min) often outruns the decomposition pathway of the 3-aminothiophene. Use acetic acid as the solvent for microwave protocols.

Q4: How do I remove the "black tar" during purification? A:

-

Filtration: Filter the crude reaction mixture through a pad of Celite while hot.

-

Acid Wash: Dissolve the crude residue in 1M HCl (the pyridine nitrogen will protonate, moving the product to the aqueous phase). Wash the aqueous phase with Ether/EtOAc (removes non-basic tar). Basify the aqueous phase to pH 10 to precipitate the pure product.

References

-

Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2005).[5][6][7] Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Reviews, 74(4), 317–338.

-

Barker, J. M., Huddleston, P. R., & Shutler, S. W. (1975). Thienopyridines.[6][7][8][9][10] Part 1. Preparation of some thieno[3,2-b]pyridine derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2483-2485.

-

Calhelha, R. C., et al. (2010). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations.[10][11][12] Tetrahedron, 66(44), 8661-8671.

-

Mendez-Alvarez, D., et al. (2001). Friedländer Synthesis of Quinolines and Related Heterocycles.[1][13][14][15] Synthetic Communications, 31(23), 3561-3564.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. mdpi.com [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

Technical Support Center: Methyl 3-amino-4-chlorothiophene-2-carboxylate

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for methyl 3-amino-4-chlorothiophene-2-carboxylate?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably at temperatures below 25°C.[1] It is also advisable to protect the compound from light and moisture to minimize potential degradation, such as hydrolysis of the methyl ester group.[1] For enhanced stability, especially for long-term storage, blanketing the container with an inert gas like nitrogen is recommended to prevent moisture ingress.

Q2: In which solvents is this compound soluble and stable?

This compound exhibits good solubility in many common organic solvents, including ethanol, methanol, and dimethylformamide (DMF).[1] While its solubility in water is limited, the primary concern with aqueous solutions or protic solvents is the potential for hydrolysis of the ester functionality over time, particularly at non-neutral pH. For reactions, it is crucial to use dry solvents, especially when the compound's stability is critical for the reaction outcome.

Q3: How does pH affect the stability of this compound in solution?

The stability of this compound is significantly influenced by pH. Both strongly acidic and strongly basic conditions can promote the hydrolysis of the methyl ester to the corresponding carboxylic acid. The amino group can be protonated under acidic conditions, which may alter its reactivity. In general, maintaining a near-neutral pH is advisable for solutions of this compound to minimize degradation.[2]

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the literature, based on its structure, the following are plausible degradation routes:

-

Hydrolysis: The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, a reaction catalyzed by both acid and base.

-

Oxidation: The aminothiophene ring can be susceptible to oxidation, which may lead to discoloration (e.g., darkening) of the material. This can be accelerated by exposure to air and light.

-

Polymerization: Aminothiophenes, in general, can be prone to polymerization, especially under certain conditions such as the presence of strong acids or oxidizing agents.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Discoloration of the solid or solution (darkening) | Oxidation of the aminothiophene ring. | - Store the compound under an inert atmosphere (e.g., nitrogen or argon).- Protect from light by using an amber vial or storing it in the dark.- For solutions, use freshly prepared solutions and deoxygenated solvents. |

| Inconsistent reaction yields | Degradation of the starting material. | - Confirm the purity of the this compound using an appropriate analytical method (e.g., NMR, HPLC) before use.- Ensure anhydrous reaction conditions if the reaction is sensitive to moisture, as this can contribute to hydrolysis. |

| Formation of an unexpected carboxylic acid byproduct | Hydrolysis of the methyl ester. | - Use anhydrous solvents and reagents.- Control the pH of the reaction mixture; avoid strongly acidic or basic conditions unless required by the reaction protocol.- If the reaction is performed in a protic solvent, consider minimizing the reaction time or temperature to reduce the extent of hydrolysis. |

| Low solubility in a nonpolar solvent | The compound is a polar molecule. | - Consider using a more polar solvent or a solvent mixture. Common choices with good solubility include DMF, ethanol, and methanol.[1] |

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability

This protocol outlines a general method for evaluating the stability of this compound in a specific solvent over time.

-

Solution Preparation: Prepare a stock solution of a known concentration of this compound in the solvent of interest (e.g., HPLC-grade methanol).

-

Initial Analysis (Time = 0): Immediately analyze the freshly prepared solution using a validated stability-indicating HPLC method. This will serve as the initial time point.

-

Storage: Store the solution under the desired conditions (e.g., room temperature, protected from light).

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), withdraw an aliquot of the solution and analyze it by HPLC.

-

Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of degradation. Also, monitor for the appearance of new peaks, which would indicate the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately assessing the stability of a compound as it separates the parent drug from its degradation products.

-

Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic modifier (e.g., acetonitrile or methanol).

-

Forced Degradation Studies: To generate degradation products, subject solutions of this compound to stress conditions:

-

Acidic: 0.1 N HCl at 60°C for 24 hours.

-

Basic: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Heat the solid compound at 80°C for 48 hours.

-

Photolytic: Expose a solution to UV light (e.g., 254 nm) for 48 hours.

-

-

Method Optimization: Analyze the stressed samples by HPLC. Adjust the mobile phase composition, gradient, and flow rate to achieve baseline separation between the parent peak and all degradation product peaks.

-

Method Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3]

Visualizations

Caption: Workflow for Forced Degradation Studies.

Caption: Plausible Degradation Pathways.

References

-

Organic Syntheses Procedure. 2-chloromethylthiophene. Available at: [Link]

-

European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

-

European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

-

Hussain, S., et al. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. Available at: [Link]

-

PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. Available at: [Link]

-

Doucet, H., et al. (2012). Palladium-Catalyzed Direct Arylation Using Free NH2 Substituted Thiophene Derivatives with Inhibition of Amination Type Reaction. Catalysts, 2(4), 493-507. Available at: [Link]

-

NIST. Methyl 3-amino-4-methylthiophene-2-carboxylate. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]

-

PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Available at: [Link]

-

Brooks, M. A., & de Silva, J. A. (1981). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 70(2), 172-175. Available at: [Link]

-

Song, L., et al. (2022). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods, 11(18), 2828. Available at: [Link]

-

Narayana, M. B., et al. (2016). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 84(3), 475-488. Available at: [Link]

- Google Patents. Method of storing a solid chlorinating agent.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. Available at: [Link]

-

Safety Storage Systems. 10 Sets of Chemicals Which Should Never Be Stored Together. Available at: [Link]

-

Meshram, Y. K., & Gofan, V. V. (2016). PH-metric studies on 2-p-chlorophenyl thiocarbamidophenol with different transition metal ions in 70% mixed solvent media. Der Pharma Chemica, 8(19), 350-354. Available at: [Link]

-

Koley, A. P., et al. (1994). The effect of pH and complexation of amino acid functionality on the redox chemistry of methionine and X-ray structure of 2.H2O. Journal of Inorganic Biochemistry, 55(2), 87-99. Available at: [Link]

-

Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(3), M340. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Solvent Selection for Recrystallization of Thiophene Amino Esters

Welcome to the technical support center for the purification of thiophene amino esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of selecting the optimal solvent system for recrystallization. We will move beyond generic protocols to explain the causal relationships between molecular structure, solvent properties, and crystallization success, empowering you to troubleshoot effectively and achieve high-purity compounds.

Core Principle: The Science of "Good" and "Bad" Solvents

Recrystallization is a powerful purification technique based on the principle of differential solubility.[1] An ideal solvent for a single-solvent recrystallization must satisfy two primary criteria:

-

High Solubility at Elevated Temperatures: The solvent must completely dissolve your crude thiophene amino ester near its boiling point. This allows impurities to be freed from the crystal lattice of your target compound.[2]

-

Low Solubility at Reduced Temperatures: As the solution cools, the solvent's capacity to dissolve your compound must decrease significantly, forcing the pure compound to crystallize while impurities remain in the solution (the "mother liquor").[2][3]

The unique structure of thiophene amino esters—containing an aromatic heterocyclic ring, a polar basic amino group, and a polar ester group—presents a specific challenge. These molecules are often too soluble in highly polar solvents (like methanol) even when cold, and poorly soluble in non-polar solvents (like hexane) even when hot. This frequently necessitates the use of moderately polar solvents or, more commonly, a mixed-solvent system.[4][5]

Troubleshooting Guide: Common Recrystallization Issues & Solutions

This section addresses the most frequent challenges encountered during the recrystallization of thiophene amino esters in a practical question-and-answer format.

Q1: I've added the hot solvent, but my compound has turned into a sticky oil instead of dissolving or forming crystals. What's happening and how do I fix it?

A1: This phenomenon is known as "oiling out." It typically occurs for two main reasons:

-

Melting Point Depression: The melting point of your crude solid is lower than the boiling point of the chosen solvent. High concentrations of impurities can significantly depress the melting point of your compound, causing it to melt in the hot solvent rather than dissolve.[6]

-

High Solute Concentration: The solution is supersaturated to a point where the compound separates as a liquid phase.

Solutions:

-

Add More Solvent: The most immediate fix is to add more of the hot solvent to decrease the concentration and fully dissolve the oil.[6]

-

Lower the Temperature: Reheat the mixture until the oil dissolves completely, then allow it to cool much more slowly. A slower cooling rate is critical for forming an ordered crystal lattice.[6][7]

-

Change Solvents: If oiling out persists, your solvent is likely too high-boiling. Select a solvent with a lower boiling point.

-

Pre-Purification: If impurities are the cause, a preliminary purification step like a quick column chromatography plug may be necessary to remove the substances depressing the melting point.